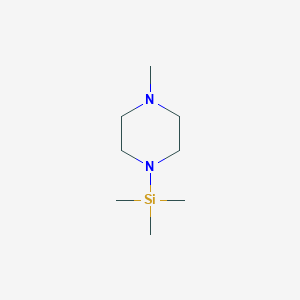

1-Methyl-4-(trimethylsilyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(4-methylpiperazin-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZJLAKXDHZRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503002 | |

| Record name | 1-Methyl-4-(trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27001-68-9 | |

| Record name | 1-Methyl-4-(trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 Methyl 4 Trimethylsilyl Piperazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For a molecule like 1-Methyl-4-(trimethylsilyl)piperazine, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of the hydrogen, carbon, and silicon environments, respectively.

Comprehensive Analysis using ¹H, ¹³C, and ²⁹Si NMR

A detailed analysis using one-dimensional NMR techniques is fundamental for the initial structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group protons, the N-methyl group protons, and the piperazine (B1678402) ring protons. By analogy, in 1,4-Bis(trimethylsilyl)piperazine, the nine protons of the TMS group appear as a sharp singlet at approximately 0.02 ppm, and the eight piperazine protons also appear as a singlet at 2.69 ppm due to the molecule's symmetry. mdpi.com For 1-methylpiperazine (B117243), the N-methyl protons resonate around 2.26 ppm, while the piperazine ring protons show two distinct multiplets around 2.3-2.9 ppm. chemicalbook.com Therefore, for this compound, one would anticipate a singlet for the TMS protons near 0 ppm, a singlet for the N-methyl protons around 2.2-2.3 ppm, and two sets of signals for the non-equivalent piperazine ring protons, likely in the 2.4-2.8 ppm range.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. In 1,4-Bis(trimethylsilyl)piperazine, the TMS carbons give a signal at 1.11 ppm, and the piperazine carbons are observed at 47.85 ppm. mdpi.com For other N-methylated piperazine derivatives, the N-methyl carbon appears around 45-53 ppm, with piperazine ring carbons also in this region. miamioh.edu For the target compound, signals would be expected for the TMS carbons (around 1-2 ppm), the N-methyl carbon (around 46 ppm), and two distinct signals for the piperazine ring carbons, reflecting the asymmetric substitution.

²⁹Si NMR: Silicon-29 NMR is crucial for characterizing organosilicon compounds. The chemical shift is sensitive to the substituents on the silicon atom. For 1,4-Bis(trimethylsilyl)piperazine, a single ²⁹Si resonance is found at 5.18 ppm. mdpi.com In other organosilicon compounds containing the trimethylsilyl group, ²⁹Si chemical shifts are typically observed in a narrow range, making this technique a useful tool for confirming the presence of the silyl (B83357) moiety. umich.edu

Table 1: Predicted and Analogous 1D NMR Chemical Shifts (ppm)

| Nucleus | Functional Group | Predicted Shift (this compound) | Analogous Compound Data (ppm) | Reference |

|---|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.1 | 0.02 (for 1,4-Bis(trimethylsilyl)piperazine) | mdpi.com |

| Piperazine -CH₂- (adjacent to TMS) | ~2.7 | 2.69 (for 1,4-Bis(trimethylsilyl)piperazine) | mdpi.com | |

| Piperazine -CH₂- (adjacent to CH₃) | ~2.4 | ~2.4 (for 1-methylpiperazine) | chemicalbook.com | |

| -N-CH₃ | ~2.3 | 2.26 (for 1-methylpiperazine) | chemicalbook.com | |

| ¹³C | -Si(CH₃)₃ | ~1.1 | 1.11 (for 1,4-Bis(trimethylsilyl)piperazine) | mdpi.com |

| Piperazine -C- (adjacent to TMS) | ~48 | 47.85 (for 1,4-Bis(trimethylsilyl)piperazine) | mdpi.com | |

| Piperazine -C- (adjacent to CH₃) | ~55 | 52.89 (for 1-carbmethoxy-4-octadecylpiperazine) | miamioh.edu | |

| -N-CH₃ | ~46 | 45.9 (for N-(4-nitrobenzylidene)-4-methylpiperazin-1-amine) | xml-journal.net | |

| ²⁹Si | -Si(CH₃)₃ | ~5.2 | 5.18 (for 1,4-Bis(trimethylsilyl)piperazine) | mdpi.com |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between the geminal and vicinal protons within the two distinct methylene (B1212753) environments of the piperazine ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively link the proton signals of the N-methyl and TMS groups to their corresponding carbon signals. It would also allow for the assignment of each piperazine proton signal to its specific carbon atom on the ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu This is crucial for piecing together the molecular skeleton. For the target compound, HMBC would show correlations from the N-methyl protons to the adjacent piperazine ring carbons and from the TMS protons to the silicon-bonded piperazine carbons, confirming the substitution pattern at the N1 and N4 positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. In a piperazine derivative, NOESY can help to establish the chair conformation of the ring and the axial or equatorial positions of substituents. science.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.gov This allows for the determination of a compound's elemental formula. For this compound (C₈H₂₀N₂Si), the exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimentally measured value to confirm the chemical formula with high confidence. HRMS techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) are particularly suited for this purpose. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information. mdpi.com The fragmentation of piperazine derivatives is well-studied and typically involves cleavage of the bonds within the piperazine ring and the bonds connecting substituents to the ring. xml-journal.netresearchgate.net

For this compound, the fragmentation would likely proceed through several key pathways:

Loss of a methyl group: A common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from either the N-methyl or the trimethylsilyl group, leading to a prominent [M-15]⁺ ion. The fragmentation of 1,4-Bis(trimethylsilyl)piperazine shows a significant peak corresponding to this loss. mdpi.com

Formation of the trimethylsilyl cation: Cleavage of the Si-N bond can produce the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which would give a characteristic peak at m/z 73. This is often the base peak in the mass spectra of TMS-containing compounds. mdpi.com

Piperazine ring cleavage: The piperazine ring can fragment in characteristic ways, often leading to ions at m/z 56, 70, or 85, corresponding to different fragments of the heterocyclic core. miamioh.eduxml-journal.net

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Fragmentation Pathway | Reference |

|---|---|---|---|

| 172 | [M]⁺ | Molecular Ion | - |

| 157 | [M-15]⁺ | Loss of •CH₃ from TMS or N-methyl group | mdpi.com |

| 100 | [M-72]⁺ | Loss of •Si(CH₃)₂CH₃ | - |

| 99 | [M-73]⁺ | Loss of •Si(CH₃)₃ | mdpi.com |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation | mdpi.com |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment | xml-journal.net |

| 58 | [C₃H₈N]⁺ | N-methylpiperazine fragment | miamioh.edu |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. researchgate.netdergipark.org.tr

FT-IR Spectroscopy: The Fourier-transform infrared spectrum of this compound would be expected to show characteristic absorption bands. Strong bands corresponding to aliphatic C-H stretching from the methyl and piperazine methylene groups would appear in the 2800-3000 cm⁻¹ region. dergipark.org.tr Vibrations associated with the Si-C bonds of the trimethylsilyl group typically appear as strong bands in the 800-900 cm⁻¹ region. mdpi.com The Si-N bond vibration is also expected in the fingerprint region, potentially around 926 cm⁻¹. mdpi.com Other key vibrations include C-N stretching and CH₂ bending modes.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Non-polar bonds, such as the Si-C and C-C bonds, often give rise to strong Raman signals. The symmetric vibrations of the trimethylsilyl group would be particularly prominent. In studies of related compounds, Raman shifts for disordered carbon phases have been observed at 1340 and 1580 cm⁻¹, though these are more relevant to decomposition products. mdpi.com For the intact molecule, key signals would correspond to the C-H, C-N, and Si-C vibrations. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Bands

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method | Reference |

|---|---|---|---|

| 2800-3000 | Aliphatic C-H stretching (CH₃, CH₂) | IR, Raman | dergipark.org.tr |

| ~1450 | CH₂ scissoring | IR, Raman | dergipark.org.tr |

| ~1250 | Si-CH₃ symmetric deformation | IR | mdpi.com |

| ~926 | Si-N stretching | IR | mdpi.com |

| 800-900 | Si-C stretching / CH₃ rocking | IR, Raman | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this technique provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. The piperazine ring is known to adopt several conformations, including chair, boat, half-chair, and twist-boat. nih.gov Of these, the chair conformation is the most thermodynamically stable and commonly observed form in crystal structures of piperazine and its simple derivatives. nih.goved.ac.uk

In the solid state, piperazine itself crystallizes with the ring in a chair conformation, where the nitrogen-hydrogen bonds are in equatorial positions. ed.ac.uk This preference for the equatorial position by the N-H group is a well-documented characteristic of the piperazine ring. rsc.org The introduction of substituents, such as the methyl and trimethylsilyl groups in this compound, is expected to influence the conformational energetics, but the fundamental chair geometry of the piperazine ring is anticipated to be preserved. The larger trimethylsilyl group would sterically favor an equatorial position to minimize non-bonded interactions.

The crystal structure determination would involve growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The analysis reveals the electron density distribution, from which the atomic positions are determined. Key structural parameters obtained would include the C-N and C-C bond lengths within the piperazine ring, the N-Si bond length, and the angles around the nitrogen and silicon atoms. These parameters can be compared to established values for similar structures to identify any unusual strain or electronic effects. ed.ac.uk Furthermore, the analysis would confirm the specific chair conformation and the relative orientation of the substituents. In some complex structures, intermolecular interactions like hydrogen bonds can influence the final packed structure, though strong N-H···N hydrogen bonding is absent in the N-silylated compound. ed.ac.ukresearchgate.net Studies on silylated bis(piperazine-2,5-diones) have shown that the absence of strong intermolecular interactions can lead to more "S"-shaped or open conformations in the solid state. nih.gov

| Parameter | Typical Value (Å or °) | Reference |

|---|---|---|

| C-N Bond Length | ~1.46 Å | ed.ac.uk |

| C-C Bond Length | ~1.52 Å | ed.ac.uk |

| N-H Bond Length (Equatorial) | ~1.0 Å | ed.ac.uk |

| C-N-C Bond Angle | ~109-111° | ed.ac.uk |

| N-C-C Bond Angle | ~110-112° | ed.ac.uk |

| N···N transannular distance | ~2.97 Å | ed.ac.uk |

Advanced Chromatographic Methods for Purity and Isomeric Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov The inherent volatility imparted by the trimethylsilyl (TMS) group makes this compound well-suited for GC analysis without the need for further derivatization, a step often required for polar piperazine precursors. mdpi.com Method development focuses on optimizing chromatographic separation and mass spectrometric detection to ensure high resolution, sensitivity, and accurate identification.

Optimization of the GC method involves several key parameters. The choice of capillary column is critical; a low- to mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly employed for the separation of piperazine derivatives and provides good peak shape and resolution. scholars.direct The oven temperature program must be carefully controlled, typically starting at a lower temperature and ramping up to facilitate the separation of the target analyte from any starting materials (e.g., 1-methylpiperazine), by-products, or isomeric impurities. scholars.direct A typical program might start around 120°C and ramp at 10°C/min. scholars.direct The injector temperature and transfer line temperature must be high enough to ensure efficient volatilization and prevent sample condensation without causing thermal degradation.

The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that serve as a fingerprint for the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and several key fragment ions. A prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a hallmark of trimethylsilyl compounds. sigmaaldrich.com Other significant fragments would arise from the cleavage of the piperazine ring and the loss of the methyl group. These fragmentation patterns are highly reproducible and can be used for definitive identification by comparison with a reference spectrum or library data. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific, characteristic ions. scholars.direct

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | scholars.direct |

| Carrier Gas | Helium, constant flow (~1 mL/min) | scholars.direct |

| Oven Program | Initial 120°C (1 min), ramp 10°C/min to 150°C, hold 5 min, ramp 7.5°C/min to 300°C | scholars.direct |

| Injector Temperature | 250 - 280°C | scholars.direct |

| MS Transfer Line Temp | 280°C | scholars.direct |

| Ionization Mode | Electron Ionization (EI) at 70 eV | scholars.direct |

| Mass Scan Range | 40-650 amu | nih.gov |

While GC-MS is suitable for this compound itself, liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing its potential non-volatile derivatives, which may be formed during synthesis, storage, or metabolic processes. These derivatives could include hydroxylated species or products resulting from the hydrolysis of the labile N-Si bond, which would be too polar and non-volatile for direct GC analysis. LC-MS offers a powerful solution for separating and identifying such compounds in complex matrices. mdpi.comnih.gov

Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode. A C18 column is typically used to separate compounds based on their hydrophobicity. mdpi.comchromforum.org The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or a buffer like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. chromforum.orgmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. mdpi.com

Electrospray ionization (ESI) is the most frequently used ionization technique for coupling LC with MS for this class of compounds, typically operating in positive ion mode due to the basic nature of the piperazine nitrogen atoms. mdpi.comgassnova.no The analyte is protonated in the ESI source to form a pseudomolecular ion [M+H]⁺, which is then detected by the mass analyzer. For enhanced structural confirmation and specificity, tandem mass spectrometry (MS/MS) is used. In this mode, the [M+H]⁺ ion is selected and fragmented to produce a characteristic spectrum of product ions. mdpi.com For piperazine derivatives, fragmentation often involves characteristic neutral losses from the piperazine ring structure. mdpi.com

| Parameter | Typical Setting | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 150 x 2.0 mm, 4 µm) | mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | chromforum.orgmdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | mdpi.commdpi.com |

| Flow Rate | 0.2 - 0.4 mL/min | chromforum.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | mdpi.comgassnova.no |

| Detection Mode | Full Scan, Product Ion Scan (MS/MS), or Multiple Reaction Monitoring (MRM) | mdpi.commdpi.com |

Chemical derivatization is a powerful strategy to improve the analytical properties of compounds for chromatographic analysis. nih.gov Although this compound is already a derivatized molecule, this section considers derivatization as a tool for analyzing its precursors (e.g., 1-methylpiperazine) or related non-silylated impurities and degradation products. The goal of derivatization is typically to increase volatility and thermal stability for GC-MS or to enhance ionization efficiency and chromatographic retention for LC-MS. cfsilicones.comnih.gov

For GC-MS analysis, silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in amine (-NH) or hydroxyl (-OH) groups. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful trimethylsilyl donors that react with primary and secondary amines to form more volatile and thermally stable TMS derivatives, leading to improved peak shapes and sensitivity in GC. thermofisher.comlabunlimited.comyoutube.com Another common approach for amines is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which replaces the active hydrogen with a trifluoroacetyl group. scholars.directscholars.direct This not only increases volatility but can also introduce electronegative atoms that enhance detection sensitivity with specific detectors like an electron capture detector (ECD). labunlimited.com

For LC-MS, derivatization is employed to improve retention on reversed-phase columns and to enhance ionization efficiency. nih.govmdpi.com While underivatized amines can be analyzed, their high polarity can lead to poor retention. Derivatization can introduce a hydrophobic tag or a permanently charged group. For example, reacting primary or secondary amines with reagents like 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) (AQC) attaches a tag that improves both reversed-phase retention and ESI response. nih.gov Such strategies are crucial for the sensitive detection of trace-level impurities or metabolites related to the parent compound. nih.govnih.gov

| Reagent | Abbreviation | Target Functional Group(s) | Primary Application | Reference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | GC-MS (Volatility) | thermofisher.comnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH | GC-MS (Volatility) | labunlimited.comyoutube.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH, -SH | GC-MS (Forms stable TBDMS derivatives) | fishersci.atusra.edu |

| Trifluoroacetic Anhydride | TFAA | -OH, -NH | GC-MS (Volatility, ECD sensitivity) | scholars.directscholars.direct |

| 6-Aminoquinoloyl-N-hydroxysuccinidimyl carbamate | AQC | Primary/Secondary Amines | LC-MS (Retention, Ionization) | nih.gov |

Computational and Theoretical Studies on 1 Methyl 4 Trimethylsilyl Piperazine

Electronic Structure and Molecular Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. For 1-Methyl-4-(trimethylsilyl)piperazine, these are dictated by the interplay between the piperazine (B1678402) ring's flexibility and the steric and electronic effects of its methyl and trimethylsilyl (B98337) substituents.

Conformational Preferences and Energy Landscapes

The piperazine ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. In substituted piperazines, the substituents can occupy either axial or equatorial positions. Computational studies on similar N-substituted heterocycles, such as N-methyl piperidine, have used methods like Density Functional Theory (DFT) to explore these conformational dynamics, identifying chair and twist structures as key conformers. rsc.org

For this compound, the chair conformation is the expected ground-state geometry. To minimize steric repulsion, both the methyl group at the N1 position and the bulky trimethylsilyl (TMS) group at the N4 position are predicted to strongly prefer the equatorial positions. This diaxial arrangement would lead to significant 1,3-diaxial interactions, destabilizing the conformer. A potential energy surface scan, computationally performed by systematically rotating the bonds connected to the nitrogen atoms, would likely confirm that the di-equatorial conformer represents the global minimum on the energy landscape. researchgate.net Studies on other piperazine derivatives have successfully used such methods to map out conformational possibilities and their relative energies. physchemres.orgnih.govnjit.edu

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, indicating sites of nucleophilicity, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor, indicating sites of electrophilicity. aimspress.com The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and polarizability. nih.gov

In this compound, the HOMO is expected to be primarily localized on the nitrogen atoms due to their lone pairs of electrons. Specifically, the N1 nitrogen, bonded to the electron-donating methyl group, would exhibit a higher HOMO density compared to the N4 nitrogen, which is bonded to the silicon of the TMS group. The Si-N bond has a polarizing effect, drawing some electron density away from the N4 nitrogen. Therefore, the N1 atom is the predicted primary site for electrophilic attack.

The LUMO is likely to be distributed more broadly across the molecule, including the σ*-orbitals of the C-H and Si-C bonds. DFT calculations, often using the B3LYP functional, are standard for determining the energies and spatial distributions of these orbitals. bohrium.comcolab.wsnih.gov

Table 1: Illustrative FMO Properties for Substituted Piperazines This table presents typical energy ranges derived from DFT studies on various piperazine derivatives and is intended for illustrative purposes.

| Property | Predicted Value Range (eV) | Significance |

| HOMO Energy | -6.0 to -5.0 | Relates to ionization potential; indicates nucleophilic character. |

| LUMO Energy | -0.5 to +0.5 | Relates to electron affinity; indicates electrophilic character. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com |

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry provides indispensable tools for mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways

DFT calculations are widely employed to investigate reaction mechanisms at the atomic level. researchgate.net For this compound, potential reactions include nucleophilic substitution at the silicon atom (desilylation), N-alkylation, or ring-opening reactions. A computational study of such a pathway would involve:

Geometry Optimization: Calculating the lowest-energy structure for all reactants, intermediates, products, and transition states.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile: Plotting the energy of the system along the reaction coordinate to determine activation barriers and reaction enthalpies.

Studies on the decomposition of the related compound 1,4-Bis(trimethylsilyl)piperazine (BTMSP) show that it undergoes destruction accompanied by the elimination of methyl groups and the formation of CN species, highlighting potential thermal and plasma-induced reaction pathways that could be modeled. mdpi.com

Computational Modeling of Catalytic Cycles

Piperazine derivatives are common ligands in catalysis and can sometimes be catalysts themselves. nih.govresearchgate.netmdpi.com If this compound were to participate in a catalytic cycle, for instance as a ligand for a metal center, computational modeling could elucidate its role. acs.org

Such a model would track the entire catalytic loop, calculating the structure and energy of each step:

Ligand binding to the metal center.

Substrate coordination.

Migratory insertion or reductive elimination steps.

Product release and catalyst regeneration.

By calculating the free energy of each intermediate and transition state, computational chemists can identify the rate-determining step of the cycle and predict how modifications to the ligand's structure—such as altering the N-substituents—would impact the catalyst's efficiency and selectivity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental results. ultraphysicalsciences.orgnih.gov

DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method for NMR, can provide theoretical spectra that closely match experimental data. nih.govresearchgate.net For this compound, predictions can be guided by experimental data from highly similar compounds like BTMSP. mdpi.com

Nuclear Magnetic Resonance (NMR):

¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons (around 2.3 ppm), two distinct multiplets for the non-equivalent piperazine ring protons, and a singlet for the nine equivalent protons of the trimethylsilyl group (around 0.1 ppm).

¹³C NMR: Signals for the methyl carbon, the two distinct piperazine carbons, and the trimethylsilyl carbons are expected.

²⁹Si NMR: A single resonance would confirm the presence of the trimethylsilyl group.

Table 2: Comparison of Experimental NMR Data for 1,4-Bis(trimethylsilyl)piperazine (BTMSP) and Predicted Data for this compound

| Nucleus | BTMSP (Experimental, CDCl₃) mdpi.com | This compound (Predicted) |

| ¹H NMR | ||

| Si-CH ₃ | 0.02 ppm (s, 18H) | ~0.1 ppm (s, 9H) |

| N-CH ₃ | N/A | ~2.3 ppm (s, 3H) |

| Piperazine CH ₂ | 2.69 ppm (s, 8H) | Two multiplets, ~2.4-2.8 ppm (8H total) |

| ¹³C NMR | ||

| Si-C H₃ | 1.11 ppm | ~1.0 ppm |

| N-C H₃ | N/A | ~46 ppm |

| Piperazine C H₂ | 47.85 ppm | Two signals, ~47-55 ppm |

| ²⁹Si NMR | 5.18 ppm | ~5 ppm |

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations from the methyl and piperazine groups (2800-3000 cm⁻¹) and strong characteristic bands for the Si-CH₃ deformation (around 1250 cm⁻¹). mdpi.com Computational frequency calculations can predict the position and intensity of these and other bands, such as C-N and C-C stretching modes, aiding in spectral assignment. ultraphysicalsciences.org

UV-Vis Spectroscopy: Saturated amines like this compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). Any observed transitions would likely be weak n→σ* transitions occurring below 250 nm. Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic spectra and predicting these absorption wavelengths. bohrium.com

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of a piperazine-activated MDEA solution for CO2 absorption, for example, was conducted to gain insight into molecular distribution and absorption mechanisms. nih.gov Such simulations typically involve the following steps:

System Setup: The molecule of interest is placed in a simulation box, often with a solvent (e.g., water) to mimic physiological or industrial conditions.

Force Field Application: A force field (e.g., OPLS-AA) is chosen to define the potential energy of the system. This includes parameters for bond lengths, angles, dihedrals, and non-bonded interactions. nih.gov Missing force field parameters for novel structures can be derived from quantum mechanics (QM) calculations. nih.gov

Simulation Run: The system is allowed to evolve over a set period (nanoseconds to microseconds), with the trajectory of each atom calculated by solving Newton's equations of motion. dovepress.com

Analysis: The resulting trajectories are analyzed to extract information about the molecule's conformational changes, interactions with its environment, and other dynamic properties.

For this compound, MD simulations could elucidate the flexibility of the piperazine ring, the rotational freedom of the methyl and trimethylsilyl groups, and its solvation properties.

Table 5.4: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA, CHARMM, AMBER | Describes the potential energy of the system |

| Simulation Box | Cubic, with periodic boundary conditions | Represents a continuous system |

| Solvent | Water (e.g., TIP3P model) | Mimics an aqueous environment |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions |

| Pressure | 1 atm | Simulates atmospheric pressure |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to observe dynamic events |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Function (RDF) | Quantifies structural stability, atomic fluctuations, and intermolecular interactions |

Ligand Interaction Modeling and Binding Site Analysis

Ligand interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies involving this compound as a ligand are not documented in the reviewed literature, the general process for such an analysis would involve:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program (e.g., AutoDock, Schrödinger Suite) is used to place the ligand into the binding site of the receptor in various possible conformations and orientations. nih.gov

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the binding site. mdpi.com

In studies of other piperazine derivatives, molecular docking has been successfully used to elucidate their binding modes with targets like the epidermal growth factor receptor (EGFR) and monoamine oxidases (MAOs). nih.govmdpi.com These analyses reveal the specific amino acid residues that are critical for the ligand's binding and activity. mdpi.com

Table 5.5: Illustrative Binding Site Interactions for a Piperazine Derivative

| Ligand | Target Protein | Binding Site Residues | Types of Interaction | Predicted Binding Affinity (kcal/mol) |

| Compound 5c (a 1,2,4-triazole-piperazine derivative) | MAO-A | Tyr407, Tyr444, Phe208 | Hydrogen bonds, π-π stacking | - (IC50 = 0.070 µM) mdpi.com |

| Gefitinib (control) | EGFR | Met793, Leu718, Val726 | Hydrogen bond, Hydrophobic interactions | - |

| Hypothetical: this compound | Target X | Residue A, Residue B, Residue C | Hydrophobic, van der Waals | (Value would be generated by docking software) |

Applications of 1 Methyl 4 Trimethylsilyl Piperazine in Chemical Sciences and Materials

As a Versatile Synthetic Intermediate in Organic Synthesis

In the realm of organic synthesis, the utility of 1-Methyl-4-(trimethylsilyl)piperazine is derived from the distinct reactivity of its two key components: the piperazine (B1678402) ring and the trimethylsilyl (B98337) group. The piperazine core is a common structural motif in a vast number of biologically active compounds and pharmaceuticals.

Precursor for Novel Nitrogen-Containing Heterocycles and Scaffolds

The piperazine ring is a foundational structure in medicinal chemistry, frequently appearing in various enzyme inhibitors and clinical drugs openmedicinalchemistryjournal.com. Nitrogen-containing heterocycles are of paramount importance to life sciences and are integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials frontiersin.orgnih.gov. This compound serves as a valuable intermediate for the synthesis of novel nitrogen-containing compounds. The trimethylsilyl (TMS) group attached to one of the nitrogen atoms can function as a protecting group. This allows for selective chemical transformations to be carried out on the other nitrogen atom (the N-methylated nitrogen) without interference.

Following the desired reaction, the Si-N bond of the TMS group can be readily cleaved under specific conditions, deprotecting the second nitrogen atom and making it available for further functionalization. This two-step process enables the creation of complex, unsymmetrically substituted piperazine derivatives that would be challenging to synthesize otherwise. These derivatives are key scaffolds for building a diverse library of new heterocyclic compounds with potential therapeutic applications openmedicinalchemistryjournal.comrsc.org.

Reagent in Stereoselective C-N Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental operation in organic chemistry, essential for the synthesis of nitrogen-containing molecules rsc.org. While various methods exist for C-N bond formation, achieving stereoselectivity—the control of the three-dimensional arrangement of atoms—is a significant challenge mdpi.comresearchgate.net. The specific role of this compound as a key reagent in stereoselective C-N bond forming reactions is not widely documented in the available scientific literature. Such reactions typically require chiral catalysts or auxiliaries to control the spatial outcome of the bond formation, and the direct participation of this specific silylpiperazine in achieving high stereoselectivity has not been a major focus of reported research.

Role in Material Science and Advanced Coatings

In material science, this compound is valued as a "single-source precursor," a molecule that contains all the necessary elements to form a specific material, in this case, films containing silicon, carbon, and nitrogen.

Precursors for Chemical Vapor Deposition (CVD) of Silicon Carbonitride (SiCxNy:H) Films

While research on this compound itself is limited in this context, extensive studies on the closely related compound 1,4-Bis(trimethylsilyl)piperazine (BTMSP) highlight the potential of this class of molecules. BTMSP has been successfully used as a novel single-source precursor for the deposition of amorphous hydrogenated silicon carbonitride (SiCxNy:H) films using Chemical Vapor Deposition (CVD) techniques mdpi.com. Like BTMSP, this compound contains the essential Me3Si–N–Cx chemical units, making it an interesting candidate for SiCxNy:H deposition mdpi.com. These precursors are volatile and can be decomposed under controlled conditions to deposit a thin, uniform film onto a substrate. The resulting silicon carbonitride films are known for their valuable chemical, electrical, optical, and mechanical properties mdpi.com.

Impact on Film Composition and Properties in Plasma-Enhanced CVD

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique widely used to form silicon carbonitride films because it allows for deposition at lower temperatures than traditional CVD mdpi.com. In a PECVD process using the analogue precursor BTMSP, the compound is vaporized and introduced into a reactor with plasma-forming gases such as helium (He), ammonia (NH3), or hydrogen (H2) mdpi.com.

The deposition parameters, particularly the substrate temperature, have a significant impact on the final composition and properties of the SiCxNy:H films. Using a low plasma power helps to preserve larger fragments from the precursor molecule, which are then incorporated into the growing film mdpi.com. Elemental analysis of films grown from BTMSP shows that they are composed of silicon, carbon, nitrogen, and oxygen. The oxygen content is typically higher in films deposited at lower temperatures and is attributed to residual vacuum impurities or post-deposition oxidation mdpi.com. As the synthesis temperature increases, the amount of incorporated oxygen decreases mdpi.com.

The table below summarizes typical deposition parameters used in a PECVD process with a silylpiperazine precursor.

Interactive Table 1: PECVD Deposition Parameters for SiCN(H) Films Using a Silylpiperazine Precursor

| Parameter | Description | Value/Type | Source |

|---|---|---|---|

| Precursor | The single-source organosilicon compound used for deposition. | 1,4-Bis(trimethylsilyl)piperazine (BTMSP) | mdpi.com |

| Plasma/Reactive Gases | Gases used to create the plasma and react with the precursor. | Helium (He), Ammonia (NH3), Hydrogen (H2) | mdpi.com |

| Deposition Temperature | The temperature range of the substrate during film growth. | 200–600 °C | mdpi.com |

| Plasma Power | The power used to generate the plasma. | 25 W (Low Power) | mdpi.com |

The properties of the deposited films can be precisely controlled by adjusting these parameters. The elemental composition varies significantly with temperature, which in turn affects the optical properties of the film.

Interactive Table 2: Effect of Deposition Temperature on Elemental Film Composition

| Deposition Temperature | Silicon (at. %) | Carbon (at. %) | Nitrogen (at. %) | Oxygen (at. %) | Source |

|---|---|---|---|---|---|

| Low Temperature (e.g., 200°C) | Varies | Varies | Varies | Highest Content | mdpi.com |

| High Temperature (e.g., 600°C) | Varies | Varies | Varies | Lowest Content | mdpi.com |

The optical properties, such as the refractive index and optical bandgap, are also highly dependent on the deposition conditions, making these films suitable for various optical and electronic applications.

Interactive Table 3: Optical Properties of SiCN(H) Films Deposited from a Silylpiperazine Precursor

| Property | Range of Values | Source |

|---|---|---|

| Refractive Index (n) | 1.5 – 2.2 | mdpi.com |

| Optical Bandgap (Eg) | 1.6 – 4.9 eV | mdpi.com |

Development of Hybrid Organic-Inorganic Materials

Organic-inorganic hybrid materials are composites that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., durability, thermal stability) nih.gov. While the direct use of this compound in the synthesis of such materials is not extensively reported, its structure suggests a potential application. The trimethylsilyl group is capable of undergoing hydrolysis and condensation reactions, similar to those used in sol-gel processes. In theory, the Si-N bond could be cleaved to form a silanol (Si-OH) group, which could then polymerize to create an inorganic siloxane (Si-O-Si) network. This process would embed the organic 1-methylpiperazine (B117243) moiety directly into the inorganic matrix, creating a true hybrid material at the molecular level. However, specific research demonstrating this application for this compound is not prominent in the literature.

Applications in Analytical Chemistry as Derivatizing Agents or Standards

There is no available scientific literature that describes the use of This compound as a derivatizing agent or as a standard in analytical chemistry. Derivatization is a common technique used to modify an analyte to improve its chromatographic behavior or detectability. While other piperazine compounds are sometimes derivatized for analysis, for instance, by reacting with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form UV-active products, no such methods have been reported for This compound . The inherent properties of the trimethylsilyl group could potentially be leveraged for certain analytical techniques, but specific methodologies or research findings to this effect have not been documented.

Coordination Chemistry: Synthesis of Ligands for Metal Complexation

A thorough search of coordination chemistry literature did not yield any studies on the use of This compound as a ligand for metal complexation. The nitrogen atoms of the piperazine ring are known to coordinate with metal ions, and a vast number of metal complexes with various substituted piperazines have been synthesized and characterized. These complexes have applications in areas such as catalysis, materials science, and medicinal chemistry. However, there are no published reports on the synthesis, characterization, or properties of metal complexes involving This compound as a ligand.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives is a cornerstone of medicinal and materials chemistry. nih.gov Traditional methods for creating related structures, such as 1-methyl-4-(4-piperidinyl)piperazine, often rely on reductive amination using reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride. google.com However, these methods can present challenges for industrial-scale production, including the need for low-temperature conditions and the high cost and potential hazards of the reducing agents. google.com

Future research is expected to focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 1-Methyl-4-(trimethylsilyl)piperazine and its analogues. Key areas of exploration may include:

Novel Catalytic Systems: The use of transition metal catalysts, such as palladium in Buchwald-Hartwig amination or copper in Ullmann-Goldberg reactions, has become a primary method for forming N-arylpiperazines. mdpi.com Future work could adapt these or other novel catalytic systems to streamline the synthesis of silylated piperazines, potentially offering higher yields and milder reaction conditions.

Green Chemistry Approaches: There is a growing demand for sustainable chemical processes. Research into the synthesis of 1-Methylpiperazine (B117243) has highlighted green approaches that use affordable raw materials and minimize by-products, achieving high conversion and selectivity. chemicalbook.com Applying similar principles, such as using flow chemistry reactors or developing one-pot syntheses, could significantly improve the efficiency and safety profile of producing this compound.

Alternative Reducing Agents: A recent patent for a related piperazine hydrochloride derivative outlines a synthetic method aimed at overcoming the limitations of traditional borohydride reagents. google.com Continued investigation into new, safer, and more economical reducing agents or electrochemical reduction methods represents a promising path forward.

Exploration of Advanced Characterization Techniques for In-Situ Monitoring

A deep understanding of reaction kinetics, pathways, and the formation of transient intermediates is crucial for optimizing synthetic protocols. Traditional offline analysis, where samples are withdrawn from a reaction, can fail to capture the full picture, especially for rapid reactions or unstable species. spectroscopyonline.com The adoption of in-situ monitoring techniques is a significant trend in modern chemical synthesis.

For the synthesis of this compound, the exploration of advanced, real-time characterization methods could provide unprecedented insight.

In-Situ Spectroscopy: Techniques such as mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to "watch" a reaction as it happens. spectroscopyonline.comyoutube.com Implementing in-situ FTIR or Raman probes into the reaction vessel could enable the real-time tracking of reactant consumption and product formation, facilitating precise control over reaction parameters. This approach has been successfully used to elucidate complex reaction mechanisms in pressure reactors without disturbing the system's conditions. youtube.com

In-Situ Diffraction: For reactions involving solid-phase catalysts or the formation of crystalline intermediates, in-situ X-ray diffraction (XRD) is a powerful tool. nih.gov It allows for the monitoring of structural and crystallographic changes as they occur, providing crucial data for establishing structure-activity relationships. nih.govnih.gov This would be particularly valuable if heterogeneous catalysts are developed for the synthesis of this compound.

By applying these techniques, researchers can gather detailed kinetic data, identify reaction bottlenecks, and rapidly optimize conditions to maximize yield and purity, accelerating the development of superior synthetic methodologies. spectroscopyonline.comnih.gov

Expansion into Niche Applications in Emerging Technologies

While the piperazine moiety is common in pharmaceuticals, the unique properties of silylated piperazines suggest potential in advanced materials and emerging technologies. mdpi.comnih.gov A key emerging trend is the use of single-source precursors for chemical vapor deposition (CVD), a process used to create high-performance thin films.

A compelling case study involves the closely related compound 1,4-Bis(trimethylsilyl)piperazine (BTMSP) , which has been investigated as a novel precursor for the plasma-enhanced chemical vapor deposition (PECVD) of silicon carbonitride (SiCN) films. mdpi.com These films are of great interest for their valuable chemical, electrical, optical, and mechanical properties. mdpi.com

Key findings from the research on BTMSP that suggest future directions for this compound include:

Single-Source Precursor Advantage: BTMSP contains all the necessary elements (silicon, carbon, and nitrogen) and the requisite chemical bonds to form SiCN films. This simplifies the deposition process and equipment compared to using multiple gas sources. mdpi.com this compound shares this characteristic.

Favorable Properties: The compound exhibits high volatility and thermal stability, which are critical for a CVD precursor. mdpi.com

Tunable Film Composition: The composition and properties of the deposited films can be controlled by adjusting process parameters like temperature and the plasma-forming gas (e.g., helium, hydrogen, ammonia). mdpi.com

Future research should explore this compound as a precursor in CVD and PECVD processes. Its asymmetric structure, compared to BTMSP, could lead to films with different compositions, microstructures, and properties, potentially enabling new applications in microelectronics, protective coatings, and optics.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The most innovative research often occurs at the boundaries of traditional scientific disciplines. The study of this compound is inherently interdisciplinary, merging principles from organic, inorganic, and materials chemistry.

The potential use of this compound as a CVD precursor for silicon carbonitride films perfectly illustrates this convergence. mdpi.com This line of research involves:

Organic Chemistry: Designing and executing efficient, high-yield syntheses of the high-purity organosilicon precursor molecule. nih.gov

Inorganic Chemistry: Understanding the reactivity of the silicon-nitrogen bond and the decomposition mechanisms of the precursor in the high-energy plasma environment.

Materials Chemistry: Characterizing the resulting thin film's composition, structure (using techniques like FTIR and Raman spectroscopy), and functional properties (e.g., refractive index, optical bandgap, and surface morphology). mdpi.com

Future interdisciplinary efforts could also extend into polymer chemistry, exploring the incorporation of the this compound moiety into novel polymers. The reactivity of the N-Si bond could be exploited for controlled hydrolysis to create new polyureas or other functional polymers, analogous to the use of other N,N'-bis(trimethylsilyl) diamines in forming polysilylureas. google.com This integration of expertise will be essential for unlocking the full potential of this versatile chemical compound.

Data Tables

Future Research Directions for this compound

| Section | Research Focus | Key Techniques & Approaches | Potential Outcomes |

|---|---|---|---|

| 7.1. Synthesis | Development of efficient and green synthetic routes. | Novel catalysis (e.g., Pd, Cu), flow chemistry, alternative reducing agents. | Higher yields, reduced cost, improved safety and sustainability. |

| 7.2. Characterization | In-depth understanding of reaction mechanisms. | In-situ monitoring via FTIR, Raman, NMR, and X-ray diffraction. | Optimized reaction conditions, enhanced purity, kinetic and mechanistic data. |

| 7.3. Applications | Exploration of use in emerging technologies. | Chemical Vapor Deposition (CVD), Plasma-Enhanced CVD (PECVD). | Novel silicon carbonitride thin films with unique electronic or optical properties. |

| 7.4. Interdisciplinary | Bridging chemical sub-disciplines. | Combining organic synthesis, inorganic reactivity studies, and materials science characterization. | Creation of new functional materials and polymers with tailored properties. |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,4-Bis(trimethylsilyl)piperazine |

| 1-Methyl-4-(4-piperidinyl)piperazine |

| This compound |

| 1-Methylpiperazine |

| Ammonia |

| Helium |

| Hydrogen |

| N,N'-bis(trimethylsilyl) diamines |

| Piperazine |

| Silicon Carbonitride |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

Q & A

Q. What are the common synthetic routes for 1-methyl-4-(trimethylsilyl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 1-methylpiperazine derivatives typically involves alkylation or nucleophilic substitution. For example, 1-methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride is synthesized via reaction of 1-methylpiperazine with 3-(trifluoromethyl)-2-pyridinecarboxaldehyde under acidic conditions . Analogously, introducing a trimethylsilyl group would require silylation agents (e.g., trimethylsilyl chloride) under inert atmospheres. Key factors include:

- Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may increase side products.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of silylating agents.

- Catalysts : Lewis acids like BF₃·OEt₂ may accelerate silylation.

Data Table :

| Substituent | Reactant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| CF₃ | Carboxaldehyde | THF | 72–85 | |

| Si(CH₃)₃ | TMS-Cl | DMF | Predicted: 60–75 | – |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural validation relies on:

- ¹H NMR : Distinct signals for piperazine methyl (δ ~2.3 ppm) and trimethylsilyl protons (δ ~0.1 ppm). Adjacent protons on the piperazine ring show splitting patterns (e.g., triplet for N-CH₂-Si) .

- ¹³C NMR : Trimethylsilyl carbons appear at δ ~1–3 ppm, while piperazine carbons resonate at δ ~45–55 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₈H₂₀N₂Si: 188.36 g/mol). High-resolution MS (HRMS) confirms exact mass (±0.001 Da).

Advanced Research Questions

Q. How does the trimethylsilyl group influence the physicochemical and biological properties of piperazine derivatives?

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. For example:

- Case Study : 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine showed FLT3 inhibition in MV4–11 cells (IC₅₀ = 0.45 μM) but was inactive in MOLM-14 cells due to differential expression of efflux pumps .

- Resolution Steps :

Validate target engagement via cellular thermal shift assays (CETSA) .

Use isogenic cell lines to isolate variables (e.g., ABC transporter expression).

Cross-reference with molecular docking to assess binding mode variations (e.g., TMS vs. CF₃ interactions) .

Q. How can automated platforms optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Case Study : GPT-4 was used to automate SNAr aminolysis for 1-methyl-4-(4-nitrophenyl)piperazine, generating stepwise protocols mapped to robotic workflows (e.g., temperature ramping, HPLC monitoring) .

- Implementation :

- Input reaction parameters (e.g., TMS-Cl stoichiometry, solvent) into AI-driven platforms.

- Use online HPLC for real-time yield tracking.

- Optimize via Design of Experiments (DoE) to screen variables (e.g., catalyst loading, time).

Data Contradiction Analysis

Q. Why do some piperazine derivatives show divergent pharmacological profiles despite structural similarity?

- Example : 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine (PMS 812) exhibited potent antidiabetic activity via insulin secretion, while analogs with isopropyl groups (PMS 847) lacked hypoglycemic effects .

- Resolution Methodology :

- Perform structure-activity relationship (SAR) studies with systematic substituent swaps.

- Use metabolomics to identify off-target interactions (e.g., α₂-adrenoceptor vs. ion channels).

- Validate in orthogonal assays (e.g., patch-clamp electrophysiology for ion channel effects).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.